Citalopram Synergy in Depression Model
In a head-to-head comparison using the mouse forced swim test (FST), Ropanicant demonstrated a unique ability to potentiate the antidepressant-like effect of the selective serotonin reuptake inhibitor (SSRI) citalopram. This synergistic effect was absent with the α4β2 antagonist TC-5214 (dexmecamylamine) and the α7 nAChR antagonist methyllycaconitine (MLA) when tested under identical conditions [1].
| Evidence Dimension | Potentiation of citalopram effect in FST |
|---|---|
| Target Compound Data | Significant potentiation observed |
| Comparator Or Baseline | TC-5214: No potentiation observed; MLA: No potentiation observed |
| Quantified Difference | Qualitative: Present vs. Absent |
| Conditions | Mouse Forced Swim Test (FST); co-administration with citalopram |
Why This Matters
This differentiation is critical for researchers exploring adjunctive therapies with SSRIs or investigating α4β2-specific synergy with serotonergic pathways.
- [1] Nirogi R, Abraham R, Jayarajan P, et al. Ropanicant (SUVN-911), an α4β2 nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization. Psychopharmacology (Berl). 2022;239(7):2215-2232. View Source
